5alpha-Spirostan-12-one, 3beta-hydroxy-, acetate, (25R)-

Description

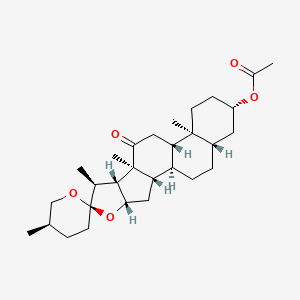

Hecogenin acetate (HA), a steroidal saponin derivative, is derived from natural sources such as Agave species. It exhibits diverse pharmacological activities, including anticancer, diuretic, anti-inflammatory, and analgesic effects . Structurally, HA is characterized by a spirostane skeleton with an acetyl group at the C3 position, enhancing its bioavailability compared to its parent compound, hecogenin (HEC) . Its mechanisms of action involve modulation of oxidative stress, cell cycle arrest, and inhibition of key enzymes like aldosterone synthase (CYP11B2) and matrix metalloproteinases (MMPs) .

Properties

IUPAC Name |

(5',7,9,13-tetramethyl-10-oxospiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H44O5/c1-16-8-11-29(32-15-16)17(2)26-24(34-29)13-23-21-7-6-19-12-20(33-18(3)30)9-10-27(19,4)22(21)14-25(31)28(23,26)5/h16-17,19-24,26H,6-15H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVKZWRTYHCDWTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(C(=O)CC5C4CCC6C5(CCC(C6)OC(=O)C)C)C)C)OC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H44O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90919692 | |

| Record name | 12-Oxospirostan-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90919692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915-35-5 | |

| Record name | 12-Oxospirostan-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90919692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Plant Material Preparation

The initial step involves processing Furcraea macrophylla leaves to isolate juice sediment. After mechanical extraction of fibers, the residual juice undergoes fermentation and autolysis for 1–2 months, facilitating enzymatic breakdown of saponins into sapogenins. The resulting sediment is sun-dried to a moisture content of 0–40%, optimizing it for solvent extraction.

Solvent Extraction and Dehydration

Dried sediment is suspended in nitrobenzene (3 L per kg of dry material) and refluxed to azeotropically remove water. This step ensures anhydrous conditions critical for subsequent acetylation. The condensed vapors, comprising water and nitrobenzene, are separated, with the solvent returned to the mixture. Alternative chlorinated solvents like ethylene dichloride may substitute nitrobenzene, though with adjustments in volume and reflux duration.

Alkali Treatment for Impurity Removal

The nitrobenzene extract is treated with 5% aqueous sodium hydroxide and methanol (125 mL per 2 L nitrobenzene) to solubilize fats and pigments. The alkaline phase is decanted, and the solvent is washed repeatedly with water until neutrality. This step enhances purity by eliminating non-steroidal lipids.

Acetylation and Steam Distillation

Dehydrated nitrobenzene solution is cooled to <75°C, treated with acetic anhydride (100 mL per 2 L solvent), and refluxed for 1 hour. Excess anhydride is decomposed via steam distillation, which concurrently removes nitrobenzene. The residual paste is extracted with ethyl acetate, washed with sodium carbonate and saline solutions, and concentrated to yield crude hecogenin acetate. Recrystallization from acetone produces 71 g of purified product per kg of dry sediment, with a melting point of 240–244°C.

Anaerobic Fermentation and Acid Hydrolysis

Sisal Juice Processing

Sisal leaves are decorticated using automated presses, yielding fiber-free juice enriched with saponins. To prevent aerobic degradation, the juice is sterilized with sodium hypochlorite (20–30 ppm) and subjected to anaerobic fermentation using rumen-derived microbiota. This step promotes enzymatic hydrolysis of saponins to sapogenins over 7–10 days.

Acid Hydrolysis and Crude Sapogenin Isolation

Fermented juice is boiled with 0.75–1.0 N sulfuric acid for 4 hours, precipitating hydrolyzed sapogenins. The solid residue is filtered, washed, and dried, then refluxed with 2 N ethanolic hydrochloric acid to dissolve hecogenin. Post-reflux, the solution is treated with activated carbon to adsorb impurities, filtered, and neutralized with 1 N sodium hydroxide.

Acetylation and Purification

The neutralized sapogenin is extracted with isopropyl ether, concentrated, and precipitated as raw hecogenin. Acetylation involves dissolving the crude product in acetic anhydride (2:1 v/v), boiling briefly, and cooling to crystallize hecogenin acetate. Final recrystallization from ethanol yields a product with a melting point of 242–278°C.

Comparative Analysis of Methods

The nitrobenzene method offers higher reproducibility and yield, attributed to controlled azeotropic drying and impurity removal. In contrast, the fermentation approach reduces reliance on toxic solvents but faces challenges in scaling due to variability in microbial activity.

Industrial Applications and Modifications

Both methods have been adapted for large-scale production, with patents disclosing modifications to accommodate alternative feedstocks like Agave fourcroydes and Agave toumeyana. Substitutions in solvent systems (e.g., perchloroethylene for nitrobenzene) and alkali treatments (e.g., ethylene glycol for methanol) are documented, though these alter yield and purity profiles. Recent innovations focus on reducing nitrobenzene usage due to its toxicity, exploring ethanol-water azeotropes for eco-friendly extraction.

Chemical Reactions Analysis

Grignard Reaction at C12-Ketone

Hecogenin acetate undergoes nucleophilic addition at its C12-ketone group when treated with Grignard reagents. The reaction proceeds stereoselectively from the β-face due to steric and electronic influences of the spirostan skeleton .

Dehydration to Δ¹¹,¹² Olefin

The alcohol formed from the Grignard reaction undergoes acid-catalyzed dehydration to yield a Δ¹¹,¹² olefin. This transformation is critical for introducing unsaturation into the steroidal backbone .

Epoxidation and Rearrangement Studies

The Δ¹¹,¹² olefin undergoes epoxidation to form a 12β-methyl-11α,12α-epoxide. This epoxide is pivotal for studying acid-catalyzed rearrangements .

Epoxide Formation

| Epoxidation Method | Product | Configuration |

|---|---|---|

| Peracid-mediated oxidation | 12β-Methyl-11α,12α-epoxide | α,α-epoxide confirmed via H NMR |

Acid-Catalyzed Rearrangements

Epoxides derived from hecogenin acetate undergo BF₃ and HClO₄-catalyzed rearrangements, producing complex carbocation intermediates. These reactions are instrumental in understanding steroidal ring contractions and expansions .

Comparative Analysis of Epoxide Reactivity

Epoxides from hecogenin acetate and its analogs (e.g., 12-methylene tigogenin acetate) show distinct reactivity patterns under acidic conditions.

| Epoxide Type | Rearrangement Pathway | Major Product |

|---|---|---|

| 12,12'-Epoxides | Wagner-Meerwein shift | Contraction to C-nor-D-homo framework |

| 11α,12α-Epoxide | Hydride transfer | Expanded D-ring derivatives |

Key Mechanistic Insights

-

Stereoelectronic Effects : The β-face selectivity in Grignard reactions is attributed to shielding by the steroidal α-face .

-

Carbocation Stability : Rearrangements favor tertiary carbocations, leading to predictable ring modifications .

-

LiAlH₄ Reduction : tert-Alcohol configurations provide unambiguous evidence for epoxide stereochemistry .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of hecogenin acetate as an anticancer agent. In a study involving the A549 human lung cancer cell line, hecogenin acetate demonstrated the ability to inhibit reactive oxygen species production, induce cell cycle arrest, and promote cellular senescence. The treatment led to a significant increase in G0/G1-phase arrest at concentrations of 75 µM (74% arrest) and 100 µM (84.3% arrest) while also blocking ERK1/2 phosphorylation and reducing matrix metalloproteinase-2 expression .

Case Study: A549 Cell Line

- Objective : Evaluate anticancer effects.

- Method : Treatment with various concentrations of hecogenin acetate.

- Results : Significant inhibition of reactive species and induction of cell cycle arrest.

Antiulcerogenic Properties

Hecogenin acetate has also been investigated for its antiulcerogenic effects. A study assessed its healing activity in rodent models of gastric ulcers induced by acetic acid and ethanol. The results indicated that hecogenin acetate significantly increased collagen deposition in gastric lesions compared to control groups, suggesting enhanced healing properties .

Data Table: Healing Activity in Gastric Ulcers

| Treatment | Dose (mg/kg) | Collagen Deposition Score |

|---|---|---|

| Vehicle | - | 0.37 ± 0.10 |

| Hecogenin Acetate | 5 | 2.23 ± 0.48 |

| Hecogenin Acetate | 10 | 5.16 ± 0.92 |

| Cimetidine | 200 | 8.14 ± 0.98 |

Anti-inflammatory Effects

The anti-inflammatory potential of hecogenin acetate has been demonstrated through its ability to reduce inflammatory hyperalgesia in animal models. In tests involving carrageenan-induced hyperalgesia, hecogenin acetate exhibited dose-dependent analgesic effects, comparable to standard anti-inflammatory drugs .

Case Study: Inflammatory Hyperalgesia

- Objective : Investigate analgesic properties.

- Method : Administered hecogenin acetate at varying doses.

- Results : Significant reduction in mechanical hyperalgesia.

Diuretic Effects

Emerging research has also explored the diuretic effects of hecogenin acetate compared to traditional diuretics like furosemide and spironolactone. Studies showed that hecogenin acetate significantly increased urine output and electrolyte excretion in a dose-dependent manner, with a notable reduction in aldosterone synthase gene expression .

Data Table: Diuretic Activity Comparison

| Compound | Dose (mg/kg) | Urine Volume Increase (mL) |

|---|---|---|

| Furosemide | 10 | X |

| Hecogenin Acetate | 5 | Y |

| Hecogenin Acetate | 10 | Z |

| Hecogenin Acetate | 25 | A |

| Spironolactone | 25 | B |

Mechanism of Action

The mechanism of action of hecogenin acetate involves multiple pathways:

Anti-inflammatory: It modulates cytokine production and inhibits the release of inflammatory mediators.

Antinociceptive: It acts on opioid receptors to produce analgesic effects.

Antiulcerogenic: It promotes the healing of gastric lesions by enhancing collagen deposition and reducing gastric injury.

Comparison with Similar Compounds

Anticancer Activity

HA demonstrates potent anticancer effects by targeting reactive oxygen species (ROS), ERK1/2 phosphorylation, and MMP-2 production. In A549 lung adenocarcinoma cells, HA (75–100 µM) induced G0/G1 cell cycle arrest (74–84.3% efficacy) and senescence via β-galactosidase activation .

Comparison with Other Anticancer Agents

Diuretic Effects

HA outperforms HEC and standard diuretics (e.g., furosemide [FUR], spironolactone [SPIR]) by inhibiting aldosterone synthesis. At 25 mg/kg, HA increased urine output (diuretic index: 2.13) and sodium excretion (index: 2.01) in rats, while HEC showed weaker effects .

Mechanistic and Efficacy Comparison

HA’s dual action—diuresis and aldosterone synthase inhibition—reduces electrolyte imbalance risks compared to FUR .

Analgesic and Anti-inflammatory Activity

HA’s antinociceptive effects are mediated by spinal cord inhibitory pathways and cytokine modulation. In mice, HA (20 mg/kg) reduced mechanical hyperalgesia by 80%, comparable to dipyrone, but with fewer side effects .

Comparison with Analgesics

HA’s β-cyclodextrin complex (HA-β-CD) enhances solubility and efficacy, achieving 120% higher bioavailability than free HA .

Toxicity Comparison

| Compound | LD₅₀ (Rodents) | Major Adverse Effects | |

|---|---|---|---|

| Hecogenin Acetate | >100 mg/kg | Mild gastric irritation | |

| Hecogenin | 50 mg/kg | Weight loss, hepatotoxicity | |

| Furosemide | 300 mg/kg | Severe electrolyte depletion |

Biological Activity

Hecogenin acetate (HA) is a steroidal sapogenin derived from the Agave plant, known for its diverse biological activities. This article explores HA's pharmacological properties, focusing on its antiulcerogenic, anti-inflammatory, analgesic, and larvicidal activities, supported by various research findings and case studies.

1. Antiulcerogenic Activity

Hecogenin acetate has demonstrated significant antiulcerogenic effects in various animal models. A study evaluated its efficacy in treating gastric lesions induced by ischemia-reperfusion and acetic acid in rodents.

Findings:

- Dosage : HA was administered at doses of 5, 10, and 20 mg/kg.

- Results : HA significantly increased collagen deposition in gastric lesions compared to the vehicle group. The 10 mg/kg dose showed the most pronounced effect, indicating enhanced healing through increased collagen synthesis.

- Biochemical Parameters : In a seven-day toxicity study, HA did not cause significant changes in most biochemical parameters except for creatinine levels at the highest dose .

| Dose (mg/kg) | Collagen Deposition (Mean ± SD) | Creatinine (mg/dL) |

|---|---|---|

| Vehicle | 0.37 ± 0.10 | 0.34 ± 0.02 |

| 5 | 2.23 ± 0.48 | 0.36 ± 0.03 |

| 10 | 5.16 ± 0.92 | 0.56 ± 0.04 |

| Cimetidine | 8.14 ± 0.98 | - |

2. Anti-inflammatory and Analgesic Effects

Hecogenin acetate exhibits anti-inflammatory properties by modulating cytokine levels and activating pain-inhibitory pathways.

Mechanism:

- HA activates endogenous analgesic mechanisms through opioid receptor pathways, leading to increased pain threshold in inflammatory models.

- Studies indicated that HA administration resulted in a significant increase in Fos-positive cells in the gray matter of the spinal cord, suggesting neuronal activation .

Results:

- Dosage : Administered at doses of 5, 10, and 20 mg/kg.

- Outcome : Significant reduction in hyperalgesia and modulation of pro-inflammatory cytokines such as IL-1β and TNF-α were observed.

3. Larvicidal Activity

Research has shown that hecogenin acetate possesses larvicidal properties against Aedes aegypti larvae, which are vectors for diseases like dengue fever.

Findings:

- Efficacy : At concentrations ranging from 5 to 40 mg/kg, HA exhibited increasing larvicidal activity over time.

- Mechanism : The proposed mechanism involves mimicking insect growth hormones, thereby inhibiting larval development .

| Time (hours) | Mortality Rate (%) |

|---|---|

| 24 | 0 |

| 48 | 0 |

| 72 | 10 |

| 96 | 80 |

| 120 | 95 |

Case Studies and Research Insights

- Gastroprotective Role : In models of ethanol and indomethacin-induced gastric ulcers, HA significantly reduced lesion formation by enhancing prostaglandin synthesis and decreasing lipid peroxidation levels .

- Diuretic Effects : A comparative study highlighted that HA exhibited more pronounced diuretic effects than its parent compound hecogenin, attributed to stronger inhibition of aldosterone synthesis .

- Pharmacological Review : A comprehensive review compiled various studies indicating that hecogenin and its derivatives possess broad pharmacological activities across multiple systems, including anti-inflammatory and antimicrobial effects .

Q & A

Q. What are the primary pharmacological activities of Hecogenin acetate in preclinical studies?

Hecogenin acetate exhibits anti-inflammatory, anti-nociceptive (pain-relieving), larvicidal, gastroprotective, and anti-hyperalgesic activities. Key mechanisms include modulation of opioid receptors, inhibition of pro-inflammatory cytokines (e.g., IL-1β), and suppression of spinal cord c-Fos expression. These effects are dose-dependent in rodent models, with intraperitoneal (i.p.) administration ranging from 5–40 mg/kg .

Q. What physicochemical properties of Hecogenin acetate are critical for experimental design?

Hecogenin acetate has a melting point of 246–248°C (decomposition), a molecular weight of 472.66 g/mol, and solubility in tetrahydrofuran (THF) at 57.5 mg/mL. Stability requires storage at -20°C (powder form) or -80°C (solution form) to prevent degradation. Its structure includes a steroidal backbone with acetyl modifications, confirmed via SMILES and InChI identifiers .

Q. What in vivo administration routes and dosage ranges are validated for Hecogenin acetate?

Intraperitoneal (i.p.) injection is the most common route in rodent studies, with effective doses ranging from 5–40 mg/kg for anti-nociceptive effects. For anti-hyperalgesic activity, pre-treatment doses of 5–20 mg/kg (i.p.) are used to inhibit carrageenan-induced inflammation and Fos protein expression in the spinal cord .

Advanced Research Questions

Q. How is the anti-hyperalgesic mechanism of Hecogenin acetate investigated experimentally?

Researchers use carrageenan- or TNF-α-induced inflammatory models in mice to assess mechanical hyperalgesia. Key methodologies include:

- Immunofluorescence/Immunohistochemistry : To quantify Fos protein expression in the spinal cord dorsal horn.

- Cytokine Profiling : ELISA or multiplex assays to measure IL-1β, TNF-α, and prostaglandin E2 levels.

- Behavioral Tests : Von Frey filaments for mechanical threshold evaluation. Doses of 5–20 mg/kg (i.p.) are administered 1 hour before inducing inflammation, with statistical analysis via ANOVA followed by Tukey’s post-test .

Q. What explains the delayed larvicidal activity of Hecogenin acetate, and how is this evaluated?

Hecogenin acetate shows time-dependent larvicidal effects, with 10% mortality at 72 hours, rising to 95% at 120 hours. The mechanism involves mimicking insect growth hormones, disrupting metamorphosis. Experimental protocols include:

Q. What methodological challenges arise in assessing Hecogenin acetate’s genotoxicity?

Cytotoxicity and genotoxicity are evaluated using:

- MTT Assay : To determine cell viability (HepG2 cells show reduced viability at ≥100 μM).

- Comet Assay : For DNA damage quantification.

- Cytokinesis-Block Micronucleus (CBMN) Assay : To detect chromosomal aberrations. Key considerations include dose selection (10–100 μM) and statistical validation via Kruskal-Wallis and Mann-Whitney U tests. Contradictory results (e.g., DNA damage without mutagenicity) suggest repair mechanisms, requiring further validation .

Q. How is Hecogenin acetate utilized in stereoselective synthesis of complex molecules?

Hecogenin acetate serves as a precursor for synthesizing cephalostatin derivatives. Key steps include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.